Regioisomeric Differentiation from 2-Maleimido Analog
The target compound is the 3‑maleimido‑4‑methoxy regioisomer, whereas CAS 152904‑00‑2 is the 2‑maleimido‑4‑methoxy isomer [1][2]. The two isomers share an identical molecular formula (C₁₁H₈ClNO₅S, MW 301.70 g mol⁻¹) but differ in the spatial position of the maleimide group relative to the sulfonyl chloride. This regioisomeric distinction is critical because the proximity of the maleimide to the reactive sulfonyl chloride center influences both the steric accessibility and the electronic activation of the sulfonyl group. No quantitative head‑to‑head reactivity comparison has been published; however, the structural divergence is absolute and quantifiable by NMR or HPLC retention time.
| Evidence Dimension | Regioisomeric identity (maleimide position) |
|---|---|
| Target Compound Data | 3‑maleimido‑4‑methoxy substitution (CAS 152903‑99‑6) |
| Comparator Or Baseline | 2‑maleimido‑4‑methoxy substitution (CAS 152904‑00‑2) |
| Quantified Difference | Positional isomer; no differential reactivity data available |
| Conditions | Structural characterization by InChIKey differentiation |
Why This Matters
Procurement of the incorrect regioisomer leads to fundamentally different reaction outcomes, making regioisomeric identity a binary selection criterion for synthetic reliability.
- [1] PubChem. Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-. CID 14969425. https://pubchem.ncbi.nlm.nih.gov/compound/152903-99-6 (accessed 2026-04-30). View Source
- [2] Molaid. 2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-4-methoxy-benzenesulfonyl chloride (CAS 152904‑00‑2). https://www.molaid.com/MS_18511740 (accessed 2026-04-30). View Source
